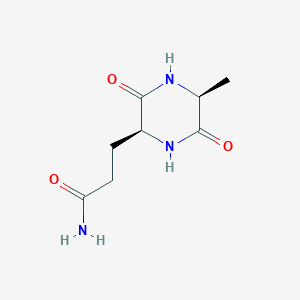

CYCLO(-ALA-GLN)

Descripción general

Descripción

CYCLO(-ALA-GLN) is a compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is a derivative of alpha-amino acids and has a specific stereochemistry, indicated by the (2S,5S) configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CYCLO(-ALA-GLN) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the reproducibility and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

CYCLO(-ALA-GLN) can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

CYCLO(-ALA-GLN) has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and protein folding.

Industry: It can be used in the production of polymers and other materials.

Mecanismo De Acción

The mechanism of action of CYCLO(-ALA-GLN) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl)-N-(2-phenylethyl)propanamide

- (2S,5S)-5-Carboxymethylproline

Uniqueness

CYCLO(-ALA-GLN) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

CYCLO(-ALA-GLN), a cyclic dipeptide, is gaining attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and structural characteristics, supported by data tables and relevant case studies.

Structural Characteristics

Cyclic dipeptides, such as CYCLO(-ALA-GLN), are composed of two amino acids linked in a cyclic manner. The structure contributes to their stability and biological activity. Cyclopeptides often exhibit unique conformational properties that enhance their interaction with biological targets.

Cytotoxicity

CYCLO(-ALA-GLN) has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxicity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U87-MG (Glioma) | 18.6 | |

| HCT-116 (Colon) | 21.4 | |

| OVCAR-8 (Ovarian) | 18.3 | |

| SF-295 (Glioblastoma) | 16.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that CYCLO(-ALA-GLN) possesses notable anticancer properties, particularly against glioma and ovarian cancer cells.

The mechanisms underlying the cytotoxic effects of CYCLO(-ALA-GLN) are not fully understood but may involve:

- Induction of Apoptosis : Cyclic dipeptides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : Studies have shown that CYCLO(-ALA-GLN) inhibits the proliferation of cancer cells by interfering with cell cycle progression.

Case Studies

- Study on Glioma Cells : A study focused on the effects of CYCLO(-ALA-GLN) on U87-MG and U251 glioma cell lines reported an IC50 value of 18.6 µM, indicating significant cytotoxicity while sparing normal cells . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Ovarian Cancer Research : In another study, CYCLO(-ALA-GLN) was tested against OVCAR-8 cell lines, yielding an IC50 value of 18.3 µM . The researchers observed morphological changes consistent with apoptosis, further supporting its potential as an anticancer agent.

Structural Insights and Stability

The structural stability of cyclic dipeptides like CYCLO(-ALA-GLN) is critical for their biological activity. Molecular dynamics simulations have shown that the cyclic structure enhances resistance to proteolysis and improves bioavailability compared to linear peptides . The unique folding patterns also facilitate specific interactions with target proteins, which is essential for their therapeutic efficacy.

Q & A

Q. What are the key challenges in synthesizing CYCLO(-ALA-GLN) with high enantiomeric purity, and how can experimental design address these?

Methodological Answer:

Synthesis of cyclic dipeptides like CYCLO(-ALA-GLN) often faces challenges in stereochemical control during cyclization. To ensure enantiomeric purity, researchers should:

- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts) to minimize racemization .

- Use chiral HPLC or NMR spectroscopy for real-time monitoring of stereochemical integrity .

- Apply solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to stabilize intermediates and reduce side reactions .

Q. How can contradictory data on CYCLO(-ALA-GLN)’s chelation properties be resolved through systematic analysis?

Methodological Answer:

Contradictions in chelation studies may arise from variations in pH, metal ion concentrations, or analytical techniques. To resolve discrepancies:

- Standardize experimental parameters (e.g., buffer systems, ionic strength) across studies .

- Compare data using multiple methods: isothermal titration calorimetry (ITC) for binding affinity, X-ray crystallography for structural insights, and inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification .

- Perform meta-analyses of published datasets to identify trends or methodological biases .

Q. What advanced computational models are suitable for predicting CYCLO(-ALA-GLN)’s conformational stability in aqueous environments?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for studying conformational stability:

- MD simulations with explicit solvent models (e.g., TIP3P water) can predict dominant conformers and solvation effects .

- DFT calculations (e.g., B3LYP/6-31G*) assess intramolecular hydrogen bonding and torsional strain .

- Validate models against experimental data from circular dichroism (CD) or NMR spectroscopy .

Q. How should researchers design experiments to evaluate CYCLO(-ALA-GLN)’s role in modulating oxidative stress pathways?

Methodological Answer:

To study oxidative stress modulation:

- Use cell-based assays (e.g., HEK293 or SH-SY5Y lines) with H₂O₂-induced stress models. Measure ROS levels via fluorescence probes (e.g., DCFH-DA) .

- Pair with transcriptomic analysis (RNA-seq) to identify differentially expressed genes (e.g., NRF2, SOD1) .

- Include negative controls (e.g., scrambled peptide) and validate findings with Western blotting for antioxidant enzymes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in CYCLO(-ALA-GLN) toxicity studies?

Methodological Answer:

For dose-response analysis:

- Fit data to nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC₅₀/IC₅₀ values .

- Apply ANOVA with post-hoc Tukey tests to compare treatment groups and control for multiple comparisons .

- Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can researchers reconcile discrepancies in CYCLO(-ALA-GLN)’s reported bioavailability across in vitro and in vivo studies?

Methodological Answer:

Discrepancies may stem from absorption barriers (e.g., intestinal permeability) or metabolic degradation. Methodological solutions include:

- Use Caco-2 cell monolayers to simulate intestinal uptake in vitro .

- Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Q. What ethical considerations are critical when designing studies involving CYCLO(-ALA-GLN) and animal models?

Methodological Answer:

Adhere to the "3Rs" framework (Replacement, Reduction, Refinement):

- Justify animal use through systematic reviews proving no alternatives exist .

- Minimize sample sizes via power analysis .

- Monitor welfare using validated pain/distress scales and humane endpoints .

Q. How should conflicting results about CYCLO(-ALA-GLN)’s bifunctional chelation be addressed in a literature review?

Methodological Answer:

A rigorous review should:

- Classify studies by methodology (e.g., spectroscopic vs. crystallographic) to identify technique-dependent biases .

- Evaluate the quality of evidence using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

- Discuss limitations such as sample purity or instrument sensitivity .

Q. What strategies ensure reproducibility in CYCLO(-ALA-GLN) synthesis and characterization protocols?

Methodological Answer:

Enhance reproducibility by:

- Documenting reaction parameters (e.g., stirring speed, degassing steps) in detail .

- Sharing raw data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories .

- Using standardized reference materials (e.g., NIST-traceable reagents) .

Q. How can researchers leverage Google Scholar to identify knowledge gaps in CYCLO(-ALA-GLN) research?

Methodological Answer:

Use advanced search operators:

Propiedades

IUPAC Name |

3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSKRAHOHQWAAN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429391 | |

| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268221-76-7 | |

| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.